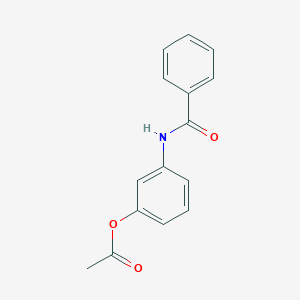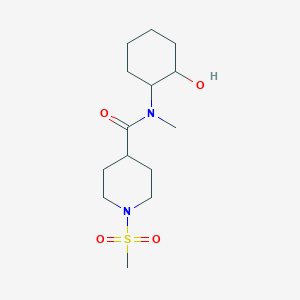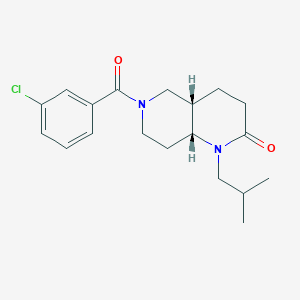![molecular formula C16H20ClNO B5356541 [2-(4-biphenylyloxy)ethyl]ethylamine hydrochloride](/img/structure/B5356541.png)
[2-(4-biphenylyloxy)ethyl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-biphenylyloxy)ethyl]ethylamine hydrochloride, commonly known as BPEA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. BPEA is a derivative of phenylethylamine, a naturally occurring neurotransmitter in the human brain.
Mécanisme D'action
The mechanism of action of BPEA is not fully understood, but it is believed to involve the modulation of monoamine neurotransmitters in the brain. BPEA has been shown to enhance the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and reward. BPEA may also interact with other neurotransmitter systems, such as serotonin and acetylcholine.
Biochemical and Physiological Effects
BPEA has been shown to have a number of biochemical and physiological effects in animal and human studies. In animal studies, BPEA has been shown to increase locomotor activity, enhance learning and memory, and improve cognitive function. In human studies, BPEA has been shown to improve mood, reduce anxiety, and enhance cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
BPEA has several advantages for lab experiments, including its ease of synthesis, low cost, and potential therapeutic properties. However, there are also some limitations to its use in lab experiments. BPEA has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its pharmacokinetics and pharmacodynamics. In addition, BPEA has not been extensively studied for its potential toxicity and side effects, which could limit its use in clinical applications.
Orientations Futures
There are several potential future directions for research on BPEA. One area of interest is the development of novel BPEA derivatives with improved pharmacological properties, such as increased potency or selectivity for specific neurotransmitter systems. Another area of interest is the study of BPEA in combination with other drugs or therapies for the treatment of psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of BPEA and its potential therapeutic applications.
Conclusion
In conclusion, BPEA is a chemical compound that has been widely studied for its potential therapeutic properties in various fields of scientific research. BPEA has been shown to enhance the release of dopamine and norepinephrine, two neurotransmitters that play a crucial role in regulating mood and behavior. BPEA has several advantages for lab experiments, including its ease of synthesis, low cost, and potential therapeutic properties. However, there are also some limitations to its use in lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
BPEA can be synthesized through a multi-step process involving the reaction of 4-biphenylyl bromide with ethylene oxide, followed by the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with hydrochloric acid.
Applications De Recherche Scientifique
BPEA has been studied for its potential therapeutic properties in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BPEA has been shown to enhance the release of dopamine and norepinephrine, two neurotransmitters that play a crucial role in regulating mood and behavior. In pharmacology, BPEA has been studied for its potential use as a drug for the treatment of depression, anxiety, and other psychiatric disorders. In medicinal chemistry, BPEA has been used as a scaffold for the design of novel compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
N-ethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-17-12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11,17H,2,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMXXVOIMRRQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5356462.png)
amine hydrochloride](/img/structure/B5356465.png)
![2-{1-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5356473.png)


![N~2~-({3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5356506.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5356507.png)


![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5356529.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5356535.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356548.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5356555.png)
![methyl 5-[2-(3,4-dichlorophenyl)morpholin-4-yl]pentanoate](/img/structure/B5356562.png)
